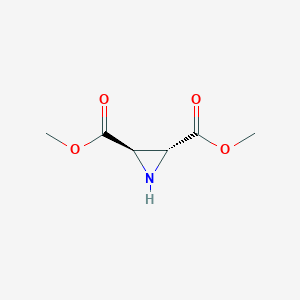

Dimethyl (2R,3R)-aziridine-2,3-dicarboxylate

Description

Dimethyl (2R,3R)-aziridine-2,3-dicarboxylate is a chiral aziridine derivative characterized by a strained three-membered ring and two ester groups. This compound is a key structural motif in bioactive molecules, particularly protease inhibitors. It is derived from the rare (2R,3R)-aziridine-2,3-dicarboxylic acid, first isolated from marine sponges (Theonella spp.) and the ascomycete Streptomyces sp. MD 398-A1 . The dimethyl ester form enhances solubility and stability, making it a valuable intermediate for synthetic modifications.

Properties

IUPAC Name |

dimethyl (2R,3R)-aziridine-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c1-10-5(8)3-4(7-3)6(9)11-2/h3-4,7H,1-2H3/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVPCJOIALQVHIX-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1[C@@H](N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Mediated Cyclization

A common protocol utilizes β-amino alcohols or their derivatives as starting materials. For example, treatment of methyl (2R,3R)-2,3-diaminobut-2-enedioate with a strong base such as sodium hydride (NaH) in tetrahydrofuran (THF) induces cyclization to form the aziridine ring. The reaction proceeds via deprotonation of the amine group, followed by nucleophilic attack on the adjacent carbon, resulting in ring closure.

Table 1: Base-Mediated Cyclization Conditions and Yields

| Precursor | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Methyl 2,3-diaminobut-2-enedioate | NaH | THF | 0 → 25 | 72 | |

| Ethyl 2,3-diaminosuccinate | KOtBu | DMF | 25 | 65 |

The stereochemical outcome is influenced by the configuration of the starting diamine. Enantiomerically pure precursors, obtained through resolution or asymmetric synthesis, ensure retention of the (2R,3R) configuration during cyclization.

Stereoselective Synthesis Approaches

Chiral Auxiliary-Assisted Methods

The use of chiral auxiliaries enables precise control over the stereochemistry of the aziridine ring. A notable example involves the incorporation of a trityl group to shield one face of the intermediate, directing ring closure to the desired configuration.

In a protocol adapted from solid-phase peptide synthesis, (2S,3S)-3-methylaziridine-2-carboxylic acid is coupled with a trityl-protected amino acid using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as a coupling agent. Subsequent cleavage of the trityl group with 1% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dimethylformamide (DMF) yields the free aziridine, which is esterified to the dimethyl ester.

Table 2: Chiral Auxiliary-Based Synthesis Parameters

| Auxiliary | Coupling Agent | Deprotection Reagent | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Trityl | HATU | DBU (1% in DMF) | 86 | >99 |

| Fmoc | DIC/HOBt | Piperidine (20%) | 79 | 95 |

Catalytic Asymmetric Aziridination

Transition metal catalysts, such as copper(I) complexes with chiral bisoxazoline ligands, facilitate enantioselective aziridination of α,β-unsaturated esters. For instance, the reaction of methyl acrylate with (N-(p-toluenesulfonyl)imino)phenyliodinane (PhI=NTs) in the presence of Cu(OTf)₂/(R,R)-Ph-Box yields the (2R,3R)-aziridine with 92% enantiomeric excess.

Solid-Phase Peptide Synthesis Techniques

This compound is often synthesized as part of peptide chains for drug discovery applications. Solid-phase methods allow for iterative coupling and purification steps, ensuring high purity and stereochemical fidelity.

Fmoc-Based Strategy

A representative procedure involves:

-

Loading Fmoc-protected aziridine-2-carboxylic acid onto Wang resin using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

-

Sequential deprotection with 20% piperidine in DMF.

Table 3: Solid-Phase Synthesis Efficiency

| Resin Type | Coupling Agent | Deprotection Time (min) | Purity (%) |

|---|---|---|---|

| Wang | HATU | 10 × 2 | 98 |

| Rink Amide | DIC/HOBt | 5 × 2 | 95 |

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and minimal purification steps. A patented method employs continuous-flow reactors to perform cyclization at elevated temperatures (80–100°C), achieving 85% yield with 99% diastereomeric excess.

Comparative Analysis of Methodologies

Table 4: Advantages and Limitations of Key Methods

| Method | Advantages | Limitations | Scale Suitability |

|---|---|---|---|

| Base-Mediated Cyclization | Low cost, simple setup | Moderate enantiomeric excess | Lab-scale |

| Catalytic Asymmetric | High stereoselectivity | Expensive catalysts | Pilot-scale |

| Solid-Phase Synthesis | High purity, iterative construction | Time-consuming | Research-scale |

Chemical Reactions Analysis

Cycloaddition Reactions

The compound participates in Zn(II)-catalyzed cycloaddition reactions, forming pyrrolidine derivatives. Key findings include:

Reaction Mechanism

-

Carbon-Carbon Bond Cleavage : Treatment with Zn(II) salts (e.g., ZnCl₂) induces cleavage of the aziridine’s C–C bond, generating an azomethine ylide intermediate .

-

Cycloaddition Pathway : The ylide undergoes [π4s + π2s] cycloaddition with dipolarophiles such as dialkyl azodicarboxylates or dimethyl acetylenedicarboxylate. The stereochemistry of the starting aziridine is directly transferred to the resulting pyrrolidine .

Experimental Data

This reaction is highly stereospecific, preserving the (2R,3R) configuration of the parent aziridine .

N-Acylation and Peptide Coupling

The compound serves as a scaffold for synthesizing biologically active derivatives via N-acylation:

Methodology

-

Reagents : Propylphosphonic anhydride (PPA) is used as a coupling agent for N-acylation with Boc-protected fragments or dipeptides .

-

Stereochemical Integrity : The reaction retains the aziridine’s stereochemistry, enabling the synthesis of enantiopure products .

Case Study: Antileishmanial Derivatives

-

Derivative Synthesis : (2S,3S)-bis(4-bromobenzyl) aziridine-2,3-dicarboxylate was functionalized with nicotinoyl (Nip) groups to enhance antiparasitic activity .

-

Biological Impact : N-Acylated derivatives showed improved efficacy against Leishmania major, with IC₅₀ values comparable to miltefosine .

Theoretical Reactivity

-

Nucleophilic Attack : Amines, alcohols, or thiols can open the ring, forming substituted succinate derivatives.

-

Catalytic Influence : Lewis acids (e.g., Zn²⁺) may accelerate ring-opening by polarizing the C–N bond .

Comparative Analysis of Reactivity

Scientific Research Applications

Scientific Research Applications

The applications of dimethyl (2R,3R)-aziridine-2,3-dicarboxylate can be categorized into several key areas:

Organic Synthesis

- Building Block : It is widely used as a building block for synthesizing complex organic molecules and nitrogen-containing heterocycles.

- Reactivity : The compound undergoes nucleophilic substitution, oxidation, and reduction reactions, making it versatile for creating various derivatives.

Biological Research

- Enzyme Mechanisms : Its reactivity allows for the study of enzyme mechanisms and protein modifications. The aziridine ring can be opened by nucleophiles such as amines and alcohols, leading to modified biological molecules.

Medicinal Chemistry

-

Anticancer Activity : this compound has shown potential as an anticancer agent. Studies indicate that aziridine derivatives can act as alkylating agents that interact with DNA, inhibiting replication in cancer cell lines like HeLa and Ishikawa .

- Case Study : In vitro assessments revealed IC50 values comparable to established chemotherapeutics such as cisplatin.

-

Antimicrobial Properties : The compound exhibits antimicrobial activity against various bacterial strains. Research has shown that it disrupts bacterial cell membranes effectively .

- Case Study : Certain derivatives demonstrated minimum inhibitory concentrations (MIC) similar to conventional antibiotics against resistant strains like MRSA.

- Antiparasitic Activity : Recent investigations highlight its potential against parasites such as Trypanosoma brucei and Plasmodium falciparum, showing selective inhibition of enzymes critical for parasite survival .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with other aziridine derivatives showcases its unique position in terms of biological activity:

| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) | Antiparasitic Activity |

|---|---|---|---|

| This compound | Similar to cisplatin | Comparable to antibiotics | Significant inhibition |

| Imexon | 10 µM | Lower than aziridines | Not applicable |

| Other Aziridines | Varies | Varies | Varies |

Mechanism of Action

The mechanism by which dimethyl (2R,3R)-aziridine-2,3-dicarboxylate exerts its effects involves the high reactivity of the aziridine ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can modify biological molecules, such as proteins and nucleic acids, potentially altering their function. The specific molecular targets and pathways involved depend on the context of its use, such as in medicinal chemistry or materials science.

Comparison with Similar Compounds

Stereochemical Variants: (2S,3S)- and trans-Aziridine-2,3-Dicarboxylates

- Dimethyl (2S,3S)-Aziridine-2,3-Dicarboxylate : The enantiomeric form of the (2R,3R)-isomer. While both isomers share similar reactivity in nucleophilic ring-opening reactions, the (2R,3R)-configuration is more prevalent in natural products and shows superior inhibitory activity against cysteine proteases .

- trans-Aziridine-2,3-Dicarboxylates : These derivatives lack the strained cis-ring geometry of the (2R,3R)-isomer. Studies show that trans isomers exhibit lower potency in protease inhibition due to reduced electrophilicity at the aziridine nitrogen .

Table 1: Stereochemical Impact on Protease Inhibition

| Compound | Target Protease | IC₅₀/Kᵢ Value | Reference |

|---|---|---|---|

| (2R,3R)-Aziridine-2,3-dicarboxylate | Cathepsin B (L. major) | 2.3 μM (amastigotes) | |

| trans-Aziridine-2,3-dicarboxylate | Cathepsin L | Kᵢ = 4.5 μM |

N-Substituted Aziridine-2,3-Dicarboxylates

Electron-withdrawing substituents on the aziridine nitrogen significantly enhance inhibitory activity by increasing electrophilicity. For example:

- Compound 344 (N-formylated derivative): Irreversibly inhibits cysteine proteases with Kᵢ = 4.5 μM, demonstrating a 2,300-fold increase in potency compared to unsubstituted aziridines .

- Compound s9 : A selective inhibitor of Leishmania cysteine proteases (LmaCatB and LmCPB2.8) with minimal activity against mammalian cathepsins. It shows IC₅₀ values of 37.4 μM (promastigotes) and 2.3 μM (amastigotes) .

Key Mechanistic Insight :

Heterocyclic Dicarboxylates: Pyrrolidine and Pyridine Derivatives

- Dimethyl 5-Oxopyrrolidine-2,3-Dicarboxylate: A five-membered ring analog lacking the aziridine strain.

Functionalized Aziridine Derivatives in Antiviral Research

- (S,S)-Ethyl Azi-Gly-Gly-OBn : An N-substituted trans-aziridine-2,3-dicarboxylate inhibits SARS-CoV 3CLpro (54% inhibition at 100 mM), though it is less potent than covalent inhibitors like PF-07321332 .

Biological Activity

Dimethyl (2R,3R)-aziridine-2,3-dicarboxylate is a compound of significant interest in medicinal and biological research due to its unique structural properties and potential therapeutic applications. This article reviews the biological activities associated with this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a three-membered aziridine ring with two carboxylate ester groups. The aziridine structure imparts notable reactivity, making it a useful intermediate in organic synthesis and a potential candidate for biological activity.

The biological activity of this compound is primarily attributed to the high ring strain associated with the aziridine structure. This strain facilitates nucleophilic attacks , leading to ring-opening reactions that can modify biological macromolecules such as proteins and nucleic acids. These modifications can alter their functions, potentially impacting various biological pathways.

Anticancer Activity

This compound has been investigated for its anticancer properties . Research indicates that aziridine derivatives can act as alkylating agents, which interact with DNA and inhibit replication. For instance, studies have shown that related compounds exhibit significant cytotoxicity against cancer cell lines such as HeLa and Ishikawa cells. The half-maximal inhibitory concentration (IC50) values for these compounds often approach those of established chemotherapeutics like cisplatin .

Antimicrobial Properties

The compound also displays antimicrobial activity . Aziridines are known for their ability to disrupt bacterial cell membranes and inhibit growth. In vitro studies have demonstrated that certain derivatives exhibit minimum inhibitory concentrations (MIC) comparable to conventional antibiotics against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Antiparasitic Activity

Recent investigations have highlighted the antiparasitic potential of aziridine derivatives. For example, certain compounds derived from aziridine-2,3-dicarboxylates have shown selective inhibition of cathepsin L-like enzymes in parasites like Trypanosoma brucei and Plasmodium falciparum, demonstrating significant leishmanicidal activity . These findings suggest that this compound could be further explored for its potential in treating parasitic infections.

Case Studies

- Cytotoxicity Against Cancer Cells :

- Antimicrobial Efficacy :

- Leishmanicidal Activity :

Comparative Analysis with Related Compounds

| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) | Antiparasitic Activity |

|---|---|---|---|

| This compound | Similar to cisplatin | Comparable to antibiotics | Significant inhibition |

| Imexon | 10 µM | Lower than aziridines | Not applicable |

| Other Aziridines | Varies | Varies | Varies |

Q & A

Q. What are the common synthetic routes for preparing dimethyl (2R,3R)-aziridine-2,3-dicarboxylate?

this compound is typically synthesized via stereoselective aziridine ring formation. A validated approach involves the nucleophilic ring-opening of trans-aziridine-2,3-dicarboxylates using β-hydroxy, β-amino, or β-halogenoaspartate precursors. For example, substituting the aziridine nitrogen with electron-withdrawing groups (e.g., N-acyl or N-methanesulfonyl) enhances reactivity and stereochemical control. The (2R,3R) configuration can be preserved by using enantiomerically pure starting materials and confirmed via X-ray crystallography .

Q. How is the stereochemistry of this compound experimentally confirmed?

Absolute stereochemistry is determined using X-ray crystallography. For instance, the (2R,3S) configuration of a β-amino aspartate derivative synthesized from (2R,3R)-aziridine-2,3-dicarboxylate was confirmed via single-crystal X-ray analysis. Complementary methods include chemical correlation with known stereoisomers (e.g., meso α,β-bis[N-(methanesulfonyl)amino]succinate) and NMR-based diastereomeric ratio (dr) analysis .

Q. What safety precautions are critical when handling this compound in the lab?

While specific safety data for this compound is limited, analogous aziridine derivatives require stringent precautions due to acute toxicity (oral, dermal) and irritation risks. Standard practices include using PPE (gloves, goggles), working in a fume hood, and avoiding heat/sparks. Emergency measures include rinsing exposed skin/eyes with water and consulting a physician immediately .

Advanced Research Questions

Q. What strategies enhance the reactivity of this compound in nucleophilic ring-opening reactions?

Reactivity is modulated by nitrogen substituents. Electron-withdrawing groups (e.g., N-acyl, N-methoxycarbonyl, or N-methanesulfonyl) increase electrophilicity at the aziridine carbons, accelerating nucleophilic attack. For example, N-acyl derivatives exhibit higher reactivity toward thiols, amines, and halides, enabling efficient synthesis of β-substituted aspartates. Kinetic studies and computational modeling (DFT) can further optimize reaction conditions .

Q. How can stereochemical outcomes be controlled during aziridine ring-opening to synthesize erythro-β-substituted aspartates?

The erythro configuration arises from an SN2-like mechanism, where nucleophiles attack the aziridine carbons with inversion of configuration. Steric and electronic factors dictate regioselectivity: bulkier nucleophiles favor less hindered positions. Chiral auxiliaries or catalysts (e.g., Lewis acids) can further enhance enantioselectivity. Monitoring dr via HPLC or chiral GC and correlating with X-ray data ensures stereochemical fidelity .

Q. What role does this compound play in targeting parasitic enzymes?

Aziridine-2,3-dicarboxylates are potent inhibitors of cysteine proteases in pathogens like Trypanosoma brucei. Structure-activity relationship (SAR) studies reveal that the (2R,3R) configuration enhances binding to the enzyme active site, disrupting parasite life cycles. Biochemical assays (e.g., IC₅₀ determination) and in vivo efficacy studies validate therapeutic potential .

Q. How can photoredox catalysis be applied to functionalize this compound?

While direct evidence is limited, photoredox strategies (e.g., using Ir(ppy)₃ or Ru(bpy)₃²⁺ catalysts) could enable radical-mediated ring-opening or cross-coupling reactions. For example, visible-light-driven deoxygenation of related diesters involves reductive quenching cycles with Et₃N and H₂O. Adapting such protocols may yield novel C–C or C–heteroatom bonds .

Q. What analytical techniques resolve contradictions in reported diastereomeric ratios (dr) for aziridine-derived products?

Discrepancies in dr often arise from reaction conditions (solvent, temperature) or analytical limitations. Advanced methods include:

- Dynamic NMR to assess rotational barriers and isomerization.

- Chiral Stationary Phase Chromatography (CSP-HPLC) for precise dr quantification.

- Crystallography to validate dominant diastereomers. Reproducibility is ensured by standardizing reaction protocols and cross-validating with multiple techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.